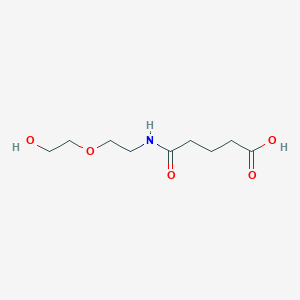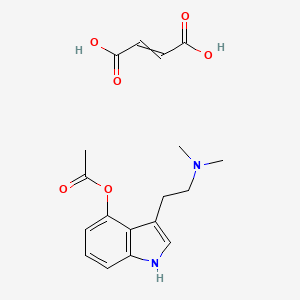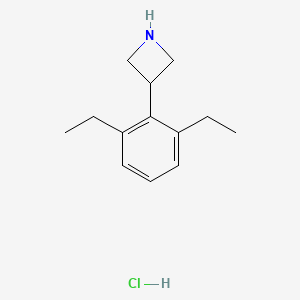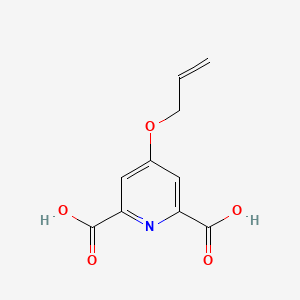
4-(Allyloxy)pyridine-2,6-dicarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Allyloxy)pyridine-2,6-dicarboxylic Acid is an organic compound with the molecular formula C10H9NO5 It is a derivative of pyridine-2,6-dicarboxylic acid, where an allyloxy group is attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)pyridine-2,6-dicarboxylic Acid typically involves the Kröhnke method, which is a well-known approach for synthesizing pyridine derivatives. The process begins with the reaction of substituted benzaldehydes with sodium pyruvate to form intermediate chalcones. These chalcones then undergo heterocyclization in an aqueous medium to yield 4-aryl-6-methylpyridine-2-carboxylic acids. Finally, oxidation of the methyl group results in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(Allyloxy)pyridine-2,6-dicarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as alcohols, esters, and other substituted pyridine compounds .
Scientific Research Applications
4-(Allyloxy)pyridine-2,6-dicarboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of 4-(Allyloxy)pyridine-2,6-dicarboxylic Acid involves its interaction with various molecular targets and pathways. The compound can chelate metal ions, forming stable complexes that can influence biological processes. For example, its calcium-dipicolinic acid complex is known to protect deoxyribonucleic acid (DNA) from heat denaturation, enhancing DNA stability .
Comparison with Similar Compounds
Pyridine-2,6-dicarboxylic Acid (Dipicolinic Acid): A closely related compound with similar chelating properties.
2,4-Pyridinedicarboxylic Acid: Another pyridine derivative with distinct biological activities.
2,6-Pyridinedicarbonyl Dichloride: A derivative used in the synthesis of various organic compounds .
Uniqueness: 4-(Allyloxy)pyridine-2,6-dicarboxylic Acid is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential applications. This functional group allows for further modifications and the synthesis of a wide range of derivatives with tailored properties.
Properties
Molecular Formula |
C10H9NO5 |
|---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
4-prop-2-enoxypyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C10H9NO5/c1-2-3-16-6-4-7(9(12)13)11-8(5-6)10(14)15/h2,4-5H,1,3H2,(H,12,13)(H,14,15) |
InChI Key |
FROYMHAREMUSNB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=NC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



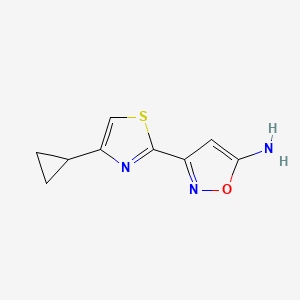

![4-[4-(Benzyloxy)-2-fluorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13702918.png)
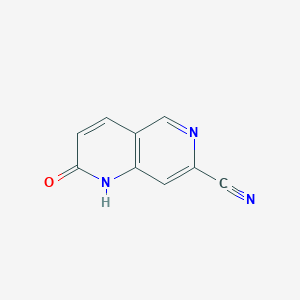

![Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate](/img/structure/B13702942.png)
![5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13702955.png)


